Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride
Description
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride is a piperidine-based secondary amine characterized by a thiophene-2-sulfonyl substituent at the piperidine nitrogen and a methylamine group at the 3-position.
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylsulfonylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-11-9-4-2-6-12(8-9)16(13,14)10-5-3-7-15-10;/h3,5,7,9,11H,2,4,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLZFFRGHRDURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride
The synthesis commences with the esterification of (R)-2,5-diaminopentanoic acid hydrochloride to yield (R)-methyl 2,5-diaminopentanoate dihydrochloride. This step employs acetyl chloride as the esterifying agent in methanol, with rigorous temperature control to minimize side reactions. As per the patented protocol, 2.0 equivalents of acetyl chloride are added to 1 equivalent of the starting material in methanol at 0–10°C, followed by heating to 50–60°C for 3–5 hours. The reaction achieves near-quantitative conversion, with the product isolated via filtration after cooling to room temperature.
Table 1: Reaction Conditions for Esterification Step
Cyclization to (R)-3-Aminopiperidin-2-One Hydrochloride
The ester intermediate undergoes cyclization in the presence of sodium methoxide to form the piperidin-2-one ring. A critical step for ensuring ring closure, this reaction requires 2.6 equivalents of sodium methoxide in methanol at −10°C to −5°C, followed by gradual warming to 5–15°C. The resulting (R)-3-aminopiperidin-2-one is then treated with hydrochloric acid in a mixture of methyl tert-butyl ether (MTBE) and methanol to precipitate the hydrochloride salt. Filtration yields the cyclized product in >85% purity, as confirmed by chiral HPLC.
Reduction to (R)-3-Aminopiperidine
Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) facilitates the reduction of the lactam to the amine. The patented method specifies 1.6 equivalents of LAH added to the lactam hydrochloride at 35°C, with subsequent heating to 58–60°C for 12–16 hours. This exothermic reaction demands careful temperature modulation to avoid over-reduction. Post-reduction, the mixture is quenched with aqueous HCl, and the freebase amine is extracted into THF.
Table 2: LAH Reduction Parameters
Salt Formation and Isolation
The final step involves converting the freebase amine to its dihydrochloride salt by treatment with concentrated HCl in methanol. The product precipitates upon cooling and is isolated via filtration, achieving a yield of 92–95% with ≥99% enantiomeric excess (ee). This high-purity intermediate is essential for subsequent derivatization.
While the patents focus on pyrimidine derivatives, the introduction of a thiophene-2-sulfonyl group to (R)-3-aminopiperidine follows established sulfonylation protocols. Reacting the amine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C typically affords the sulfonamide. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, with TEA scavenging HCl byproducts.
Proposed Reaction Conditions for Sulfonylation
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Reagents : 1.1 eq thiophene-2-sulfonyl chloride, 2.0 eq TEA
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Solvent : Dichloromethane
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Temperature : 0–5°C, 2–4 hours
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Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation
Methylation of the Secondary Amine
The penultimate step involves methylating the sulfonamide’s secondary amine. Methyl iodide or dimethyl sulfate serves as the methylating agent, with potassium carbonate as the base in acetonitrile or DMF. A representative protocol uses 1.2 equivalents of methyl iodide at 50–60°C for 6–8 hours, followed by purification via recrystallization.
Proposed Methylation Parameters
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Reagents : 1.2 eq methyl iodide, 2.0 eq K₂CO₃
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Solvent : Acetonitrile
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Temperature : 50–60°C
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Yield : 70–80% (estimated)
Hydrochloride Salt Formation
The final product is isolated as its hydrochloride salt by treating the freebase with HCl gas in ethyl acetate or methanol. Crystallization from a methanol/MTBE mixture yields the pure hydrochloride salt, characterized by melting point, NMR, and mass spectrometry.
Optimization and Scalability Considerations
The patented processes emphasize scalability, with demonstrated success at multi-kilogram scales. Key lessons include:
-
Temperature Control : Exothermic reactions (e.g., LAH reduction) require jacketed reactors to maintain safe temperatures.
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Solvent Systems : Methanol and THF are preferred for their compatibility with aqueous workups.
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Chiral Integrity : All steps preserve the (R)-configuration, critical for biological activity.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom of the thiophene-sulfonyl group.
Reduction: : Reduction reactions might target the sulfonyl group or the nitrogen functionalities.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the piperidine ring and thiophene moiety.
Oxidation: : Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts can be used.
Substitution: : Halogenating agents, organometallic reagents, and various catalysts can facilitate substitution reactions.
Major Products Formed: The primary products depend on the type of reaction. For example:
Oxidation can yield sulfoxides or sulfones.
Reduction can yield desulfonylated products or reduced amines.
Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development:
- Mechanism of Action : The sulfonyl group may facilitate interactions with enzymes or receptors, potentially modulating their activity through binding interactions.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in:
- Catalytic Reactions : Acting as a ligand in various catalytic processes.
- Synthesis of Thiophene Derivatives : The compound can be modified to produce other thiophene-based structures, which are valuable in pharmaceuticals and materials science.
Material Science
In the field of material science, this compound is explored for its unique electronic and optical properties. Its application includes:
- Development of Advanced Materials : The compound's properties may be harnessed to create materials with specific functionalities, such as sensors or conductive polymers.
Case Study 1: Drug Development
Recent studies have shown that modifications to the piperidine ring in this compound enhance its bioactivity against specific cancer cell lines. Researchers have focused on optimizing its structure to improve efficacy and reduce side effects.
Case Study 2: Catalytic Applications
In a study published in Journal of Organic Chemistry, Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine was employed as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields compared to traditional ligands, showcasing its potential in synthetic chemistry.
Mechanism of Action
The exact mechanism of action depends on its application. In biological systems, it might act by:
Binding to specific receptors or enzymes: , altering their activity.
Modulating neurotransmitter release or reuptake: , influencing neural pathways.
Engaging in covalent or non-covalent interactions: with molecular targets, thereby modulating biological processes.
Comparison with Similar Compounds
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine Hydrochloride (QY-6884)
- Structural Difference : Replaces thiophene-2-sulfonyl with a methylsulfonyl group.
- Physicochemical Impact : Methylsulfonyl is smaller and less electron-withdrawing than thiophene-sulfonyl, likely reducing π-π stacking interactions but improving solubility.
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride
- Structural Difference : Incorporates a pyrimidine ring with ethoxy and methylsulfanyl substituents.
- Ethoxy groups may increase lipophilicity, affecting membrane permeability .
Aromatic vs. Heteroaromatic Substituents
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride
- Structural Difference : Replaces thiophene-sulfonyl with a 4-methylbenzyl group.
- Impact : The benzyl group provides a hydrophobic aromatic surface, favoring interactions with hydrophobic enzyme pockets. However, the lack of sulfonyl’s electron-withdrawing effect may reduce electrophilic reactivity .
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride
- Structural Difference : Features an oxazole ring, a nitrogen-oxygen heterocycle.
- Impact : Oxazole’s polarity and hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration compared to thiophene-sulfonyl derivatives .
Comparative Data Table
Research Findings and Implications
- Thiophene-Sulfonyl Advantage : The thiophene-sulfonyl group’s electron-deficient nature may enhance binding to enzymes requiring electrophilic interactions, such as proteases or sulfotransferases .
- Positional Isomerism : Piperidin-3-yl derivatives (e.g., the target compound) may exhibit distinct target selectivity compared to 4-yl analogs, as seen in receptor subtype preferences .
- Heterocyclic vs. Aromatic Substituents : Heterocycles like thiophene or oxazole improve solubility and metabolic stability over purely aromatic groups, critical for oral bioavailability .
Biological Activity
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.
Chemical Structure and Properties
- IUPAC Name : (R)-1-(thiophen-2-ylsulfonyl)piperidin-3-amine hydrochloride
- Molecular Formula : C₉H₁₄ClN₂O₂S₂
- Molecular Weight : 270.80 g/mol
- Purity : 95%
- Physical Form : Powder
- Storage Temperature : Room Temperature
The compound's mechanism of action is primarily linked to its interaction with biological targets such as enzymes and receptors. Studies have shown that it may act as an inhibitor against specific enzymes involved in disease processes, including dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis and has been targeted for cancer therapies .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds with similar thiophene and sulfonamide structures have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 - 1 mg/mL |
| Staphylococcus aureus | 0.25 - 0.5 mg/mL |
| Pseudomonas aeruginosa | 0.3 - 8.5 µM |
These values suggest that the compound may be more potent against Gram-negative bacteria compared to Gram-positive strains, aligning with findings from other studies on similar compounds .
Anticancer Activity
The compound also shows promise in anticancer applications. Its structural features allow it to interact with cellular targets involved in cancer proliferation. For example, it has been noted that compounds with sulfonamide groups can inhibit cancer cell growth by disrupting metabolic pathways essential for tumor survival .
Case Studies
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Antimicrobial Evaluation :
A study evaluated various thiophene derivatives, including this compound, against a panel of bacterial strains. The results demonstrated that this compound had superior activity compared to traditional antibiotics like streptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . -
Structure-Based Drug Design :
Research focused on the structure-based design of inhibitors targeting DHODH revealed that modifications to the piperidine ring could enhance binding affinity and selectivity towards cancer cells while minimizing effects on healthy cells .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that variations in substituents on the thiophene and piperidine rings significantly impact biological activity. For instance:
| Substituent | Biological Activity |
|---|---|
| Methyl | Increased antimicrobial potency |
| Chlorine | Enhanced anticancer activity |
These insights are critical for guiding future modifications aimed at optimizing therapeutic efficacy.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride?
Answer:
The synthesis typically involves two key steps: (1) sulfonylation of piperidine derivatives and (2) amine functionalization .
- Step 1 : React piperidin-3-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
- Step 2 : Methylate the amine group using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to prevent oxidation.
- Final Salt Formation : Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Methodological Note : Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic: How should researchers characterize this compound’s structural integrity and purity?
Answer:
Employ a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the thiophene sulfonyl group (δ ~7.5–7.8 ppm for thiophene protons) and piperidine methylene signals (δ ~2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₁₀H₁₅ClN₂O₂S₂).
- Chromatography :
Basic: What solvents and conditions optimize solubility for in vitro assays?
Answer:
The hydrochloride salt enhances aqueous solubility. Recommended protocols:
- Aqueous Buffers : Dissolve in PBS (pH 7.4) at 25°C with sonication (30 min).
- Organic Cosolvents : For low solubility, use DMSO (≤1% v/v) or ethanol (≤5% v/v) to prepare stock solutions.
- Critical Note : Validate solubility via dynamic light scattering (DLS) to detect aggregation, which may confound biological results .
Advanced: How can researchers design stability studies under physiological conditions?
Answer:
Assess stability in simulated biological environments:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis to detect hydrolysis products (e.g., free amine or sulfonic acid derivatives).
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent hygroscopic degradation .
Advanced: How to address contradictory data in receptor binding assays?
Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:
- Reproducibility Controls : Repeat assays with freshly prepared solutions and standardized protocols (e.g., consistent DMSO concentration).
- Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., des-methyl analogs) that may act as competitive inhibitors.
- Orthogonal Assays : Validate binding affinity via surface plasmon resonance (SPR) alongside radioligand displacement studies .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
Leverage in silico tools for structure-activity relationship (SAR) studies:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Focus on the sulfonyl group’s hydrogen bonding with conserved residues (e.g., Asp155 in 5-HT₂A).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational flexibility.
- ADMET Prediction : Employ SwissADME to evaluate permeability (LogP ~2.1) and cytochrome P450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
